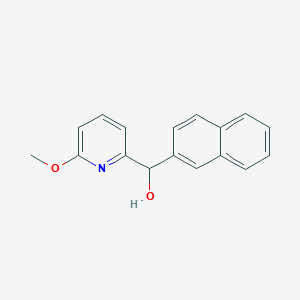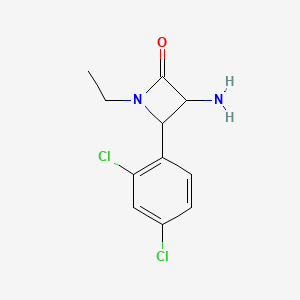![molecular formula C13H11ClN4 B11855849 6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 651358-63-3](/img/structure/B11855849.png)
6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-4-chloro-1H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and kinase inhibition properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4-chloro-1H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multiple steps starting from commercially available precursors. One common method involves the cyclization of a suitable precursor, such as a substituted malonate, followed by chlorination and amination reactions .
Cyclization: The initial step involves the cyclization of diethyl malonate with allyl bromide to form a six-membered ring.
Chlorination: The intermediate product is then chlorinated using phosphorus oxychloride to introduce the chlorine atom at the desired position.
Amination: Finally, the chlorinated intermediate undergoes amination to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyl-4-chloro-1H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-Benzyl-4-chloro-1H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly in cancer therapy.
Biological Research: The compound is used in studies related to cell signaling pathways and protein interactions.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Benzyl-4-chloro-1H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also exhibit kinase inhibition properties but differ in their selectivity and potency.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar heterocyclic structure and are used in similar applications.
Uniqueness
6-Benzyl-4-chloro-1H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity for certain kinases . This makes it a valuable compound for targeted cancer therapy and other medicinal applications .
Propiedades
Número CAS |
651358-63-3 |
|---|---|
Fórmula molecular |
C13H11ClN4 |
Peso molecular |
258.70 g/mol |
Nombre IUPAC |
6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H11ClN4/c14-11-10-7-9(6-8-4-2-1-3-5-8)16-12(10)18-13(15)17-11/h1-5,7H,6H2,(H3,15,16,17,18) |
Clave InChI |
AQTGZHWGAMBTJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC3=C(N2)N=C(N=C3Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)


![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)



![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)

